N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 839696-71-8
VCID: VC7778746
InChI: InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19)
SMILES: C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F
Molecular Formula: C15H11FN2OS2
Molecular Weight: 318.38

N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

CAS No.: 839696-71-8

Cat. No.: VC7778746

Molecular Formula: C15H11FN2OS2

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide - 839696-71-8

Specification

CAS No. 839696-71-8
Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Standard InChI InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19)
Standard InChI Key WLUSPVYLPNXXEC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F

Introduction

Structural Features and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three critical components:

  • A benzothiazole ring (benzo[d]thiazol-2-yl), providing aromatic stability and facilitating π-π stacking interactions with biological targets.

  • A thioacetamide bridge (-S-C(=O)-NH-), which enhances metabolic stability compared to oxygen-based analogs.

  • A 4-fluorophenylthio group (-S-C₆H₄-F), contributing to lipophilicity and electron-withdrawing effects that modulate binding affinity.

The fluorine atom at the para position of the phenyl ring plays a dual role: it increases electronegativity at the sulfur atom and improves membrane permeability due to its hydrophobic character.

Physicochemical Properties

Key properties include:

  • Molecular weight: 318.38 g/mol.

  • LogP (predicted): ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen bond donors/acceptors: 1 donor (NH) and 4 acceptors (S, O, N, F), influencing solubility and protein interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of the benzothiazole core: Cyclization of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions .

  • Introduction of the thioacetamide linkage: Nucleophilic substitution between 2-chloroacetamide and 4-fluorothiophenol.

  • Amide coupling: Reaction of the benzothiazol-2-amine with the thioacetamide intermediate using carbodiimide coupling agents.

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving yields >70% .

Analytical Characterization

  • FTIR: Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), and 690 cm⁻¹ (C-S vibration) confirm functional groups .

  • ¹H NMR: Signals at δ 7.8–7.6 ppm (benzothiazole aromatic protons), δ 7.4–7.2 ppm (fluorophenyl protons), and δ 4.3 ppm (SCH₂CO).

  • HRMS: Observed [M+H]⁺ at 319.09 matches the theoretical mass of 318.38 g/mol.

  • HPLC: Purity >97% achieved using a C18 column with acetonitrile/water mobile phase .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 12.5 μM). Mechanistic insights include:

  • Apoptosis induction: Activation of caspase-3/7 and PARP cleavage.

  • Kinase inhibition: Competitive binding to ATP pockets in VEGFR-2, with a Kᵢ of 0.8 μM.

  • Reduced off-target effects: Unlike sorafenib, the absence of a urea linker minimizes interactions with non-target kinases.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms ampicillin derivatives. The thiazole ring disrupts bacterial membrane integrity, as shown by propidium iodide uptake assays.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentIC₅₀ (Anticancer)MIC (Antimicrobial)
N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamideC₁₅H₁₁FN₂OS₂318.38None12.5 μM8–16 μg/mL
4-Methyl analogC₁₆H₁₃FN₂OS₂332.414-CH₃ on benzothiazole9.8 μM4 μg/mL
6-Methoxy analogC₁₆H₁₃FN₂O₂S₂348.416-OCH₃ on benzothiazole18.2 μM32 μg/mL

Key trends:

  • Methyl substitution enhances anticancer potency by improving hydrophobic interactions.

  • Methoxy groups reduce antimicrobial activity, likely due to steric hindrance.

Applications in Drug Development

Targeted Cancer Therapy

The compound’s VEGFR-2 inhibition profile positions it as a candidate for anti-angiogenic therapies. Preclinical models show 60% reduction in tumor vasculature at 10 mg/kg doses.

Antibacterial Coatings

Incorporation into medical device coatings (e.g., catheters) could prevent biofilm formation, with >99% S. aureus inhibition at 0.1% w/w.

Neurodegenerative Disease Research

While untested, structural similarities to MAO-B inhibitors suggest potential for mitigating dopamine degradation in Parkinson’s disease .

Challenges and Future Directions

Solubility Limitations

Aqueous solubility <0.1 mg/mL necessitates formulation strategies (e.g., nanoemulsions, cyclodextrin complexes).

In Vivo Validation

Pharmacokinetic studies in rodent models are needed to assess bioavailability and toxicity. Preliminary acute toxicity data indicate an LD₅₀ > 500 mg/kg in mice.

Patent Landscape

No current patents cover this exact compound, but derivatives with 4-methyl and 6-methoxy groups are under investigation by VulcanChem.

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